1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 4-ethoxyphenyl amide moiety at position 3. The presence of electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents may influence its electronic properties, solubility, and intermolecular interactions, though direct biological activity data remain unreported in the provided evidence.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-17-11-9-16(10-12-17)23-20(25)18-7-5-13-24(21(18)26)14-15-6-3-4-8-19(15)22/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKVGCPLQRQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
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Step 1: Preparation of the Boronic Acid
- React 2-chlorobenzyl bromide with triisopropyl borate in the presence of a base such as potassium carbonate.
- The reaction is carried out under an inert atmosphere at elevated temperatures.
-
Step 2: Suzuki–Miyaura Coupling
- The boronic acid prepared in step 1 is coupled with 4-ethoxyphenyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).
- The reaction is typically conducted in a solvent such as toluene or ethanol at temperatures ranging from 80°C to 100°C.
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Step 3: Formation of the Carboxamide
- The coupled product is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several carboxamide derivatives, particularly those featuring the 2-oxo-1,2-dihydropyridine scaffold. Below is a detailed analysis of its key structural and physicochemical distinctions from analogous molecules:
Structural and Substituent Analysis
Intermolecular Interactions
The bromo analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature common in carboxamides . Conversely, the chlorine atom could enhance halogen bonding, though this remains speculative without crystallographic data.
Research Findings and Implications
- Crystal Packing : The bromo analog’s planar structure and hydrogen-bonded dimers suggest that the target compound’s packing may vary significantly due to its ethoxy substituent .
- Agrochemical Potential: Structural parallels to Boscalid hint at possible fungicidal activity, though empirical validation is needed.
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 382.84 g/mol
- CAS Number : 400077-77-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyridine core is known for its role in modulating calcium channels and influencing neurotransmitter release, which may contribute to its pharmacological effects.
Antimicrobial Activity
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Antibacterial Properties :
- The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 15.6 μM to 125 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A comparative study indicated that the compound's antibacterial efficacy surpasses that of commonly used antibiotics like ciprofloxacin in certain contexts .
- Antifungal Properties :
Cytotoxicity and Anticancer Activity
Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. Studies have reported IC50 values suggesting that the compound can inhibit cell proliferation effectively, although specific mechanisms remain to be fully elucidated .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its ability to inhibit biofilm formation in MRSA strains. The study reported a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. Results showed a significant reduction in biofilm formation without affecting planktonic cell viability, suggesting a targeted mechanism that could be utilized for therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19ClN2O3 |
| Molecular Weight | 382.84 g/mol |
| CAS Number | 400077-77-2 |
| Antibacterial MIC | 15.6 - 125 μM |
| Antifungal MIC | Variable (moderate activity) |
| Biofilm Inhibition Concentration | ~62 μg/mL |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires multi-step reactions with careful control of:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate carboxamide bond formation .
- Reaction Conditions : Temperature (typically 60–100°C), solvent polarity (DMF or THF preferred), and reaction time (12–24 hours) to maximize yield (reported 60–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons (e.g., dihydropyridine ring protons at δ 6.2–7.8 ppm) and carboxamide carbonyl (δ ~168 ppm) .
- X-ray Crystallography : Resolves 3D conformation, confirming spatial arrangement of the 2-chlorophenyl and 4-ethoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀ClN₂O₃) with <2 ppm error .
Basic: What in vitro assays are used to screen its biological activity?
Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against targets like kinases or proteases, using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (Ki) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing 4-ethoxy with methoxy or halogens) to assess impact on activity .
- Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical moieties (e.g., dihydropyridine ring, chlorophenyl group) .
- Biological Data Correlation : Use regression models to link logP, polar surface area, and IC₅₀ values .
Advanced: How can computational methods predict reaction pathways for novel derivatives?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization) .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents for new analogs .
Advanced: What experimental design strategies minimize trial-and-error in synthesis optimization?
Answer:
- Design of Experiments (DoE) : Fractional factorial designs to screen variables (temperature, solvent ratio) and identify interactions .
- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships (e.g., solvent polarity vs. yield) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities .
- Cell Line Authentication : STR profiling to confirm genetic stability of tested cell lines .
Advanced: What mechanistic insights explain its reactivity in substitution reactions?
Answer:
- Nucleophilic Aromatic Substitution : The 2-chlorophenyl group undergoes substitution with amines/thiols under basic conditions (K₂CO₃, DMF, 80°C) .
- Radical Pathways : EPR spectroscopy detects radical intermediates in photoactivated reactions .
Advanced: How do heterogeneous vs. homogeneous catalysts affect yield in large-scale synthesis?
Answer:
- Heterogeneous Catalysts : Pd/C or zeolites improve recyclability but may reduce yield (70–75% vs. 85% with homogeneous catalysts) .
- Homogeneous Catalysts : CuI or FeCl₃ enhance regioselectivity but require post-reaction removal via aqueous washes .
Advanced: How do solvent polarity and proticity influence reaction pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
